molecular formula C6H12ClNO2 B1378490 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1421602-17-6

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No. B1378490
M. Wt: 165.62 g/mol
InChI Key: KZPRQMRSERJNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclic amino acid analog . It has a molecular weight of 165.62 . It is a solid substance and is stored at refrigerator temperatures .


Molecular Structure Analysis

The molecular formula of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is C6H12ClNO2 . The structure includes a cyclopropane ring with an aminoethyl group and a carboxylic acid group attached .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 165.62 . and is stored at refrigerator temperatures .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Cyclopropane Derivatives : Ghosh et al. (2023) described a method to access 2-nitrocyclopropanes, which can be converted into cyclopropyl-amino acids, highlighting the chemical versatility of cyclopropane derivatives in synthesis (Ghosh et al., 2023).
  • Biocatalytic Asymmetric Synthesis : Zhu et al. (2018) reported the biocatalytic synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in drug research, using a newly isolated strain of Sphingomonas aquatilis, demonstrating the potential for efficient, enantioselective synthesis of ACCA derivatives (Zhu et al., 2018).

Biological Activities and Applications

  • Natural Product Synthesis and Biological Activities : Coleman and Hudson (2016) discussed the isolation, synthesis, and biological activities of natural compounds containing the cyclopropane moiety, including antimicrobial and antitumoral properties, underscoring the significance of 1-aminocyclopropane-1-carboxylic acid derivatives in medicinal chemistry (Coleman & Hudson, 2016).
  • Enzymatic Inhibition Studies : Research on cyclopropane-1,1-dicarboxylic acid and its derivatives showed inhibition of the apple 1-aminocyclopropane-1-carboxylic acid oxidase, presenting a new avenue for the study of enzyme inhibitors and their potential applications in agriculture and medicine (Dourtoglou & Koussissi, 2000).

Plant Physiology and Ethylene Production

  • Role in Plant Stress Responses : Tiwari et al. (2018) explored the application of ACC deaminase-producing beneficial rhizobacteria to mitigate drought and salt stress in Panicum maximum Jacq., highlighting the role of ACC in plant stress physiology and its potential in enhancing agricultural productivity under stress conditions (Tiwari et al., 2018).
  • ACC as a Signaling Molecule : Vanderstraeten and Van Der Straeten (2017) reviewed the accumulation and transport of ACC in plants, emphasizing its role beyond being an ethylene precursor, including acting as a signaling molecule in various plant processes. This opens up new research avenues in plant biology and agronomic applications (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that related compounds like 1-aminocyclopropane-1-carboxylic acid have been studied for their role in plant growth regulation and potential neuroprotective effects .

properties

IUPAC Name

1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRQMRSERJNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

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